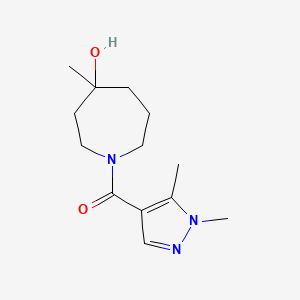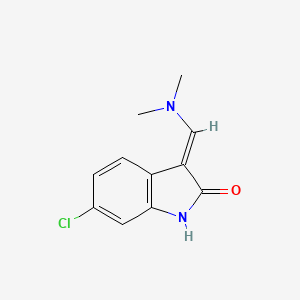
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone, also known as DMH-1, is a small molecule inhibitor that has been used in various scientific research applications. This compound has gained attention due to its ability to selectively inhibit the BMP (bone morphogenetic protein) signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone selectively inhibits the BMP signaling pathway by binding to the type I BMP receptor, ALK2. This blocks the phosphorylation of SMAD1/5/8, which are downstream effectors of BMP signaling, and prevents the activation of BMP target genes. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells, as well as the regulation of cell differentiation in embryonic and stem cells.
Biochemical and Physiological Effects
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone inhibits cell proliferation and induces apoptosis by blocking the BMP signaling pathway. In embryonic and stem cells, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone regulates cell differentiation by modulating BMP signaling. (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has also been shown to have anti-inflammatory effects in macrophages by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is its ability to selectively inhibit the BMP signaling pathway, which makes it a valuable tool for studying the role of BMP signaling in various cellular processes. However, one of the limitations of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone in scientific research. One potential application is in the development of new cancer therapies that target the BMP signaling pathway. (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone could also be used to study the role of BMP signaling in other diseases, such as cardiovascular disease and osteoporosis. Additionally, future research could focus on improving the solubility and specificity of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone, which would make it a more valuable tool for studying BMP signaling in various cellular processes.
Conclusion
In conclusion, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is a small molecule inhibitor that has been extensively used in various scientific research applications. Its ability to selectively inhibit the BMP signaling pathway makes it a valuable tool for studying the role of BMP signaling in various cellular processes. While (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has several advantages, such as its selectivity, it also has limitations, such as its low solubility and off-target effects. However, with continued research, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has the potential to be a valuable tool for studying BMP signaling in various diseases and cellular processes.
Méthodes De Synthèse
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-bromo-1,5-dimethyl-2-phenyl-1H-pyrazole, which is then reacted with 4-hydroxy-4-methylazepan-1-one to form (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone. The final product is purified using column chromatography to obtain a pure compound with a high yield.
Applications De Recherche Scientifique
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been extensively used in various scientific research applications, including cancer research, developmental biology, and stem cell research. In cancer research, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells by blocking the BMP signaling pathway. In developmental biology, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been used to study the role of BMP signaling in embryonic development, particularly in the formation of the heart and the nervous system. In stem cell research, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone has been used to induce the differentiation of stem cells into specific cell types, such as neurons and bone cells.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxy-4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-11(9-14-15(10)3)12(17)16-7-4-5-13(2,18)6-8-16/h9,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAIHYWRVRPDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCCC(CC2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)


![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)